An In-Depth Technical Guide to 1,1'-(Azodicarbonyl)dipiperidine
An In-Depth Technical Guide to 1,1'-(Azodicarbonyl)dipiperidine
This technical guide provides a comprehensive overview of 1,1'-(Azodicarbonyl)dipiperidine (ADDP), a versatile reagent in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical research, detailing the compound's properties, primary applications, and relevant experimental protocols.
Compound Identification and Properties
1,1'-(Azodicarbonyl)dipiperidine, commonly known as ADDP, is an organic compound frequently employed as a reagent in the Mitsunobu reaction.[1] Its unique properties make it particularly effective for substrates that are challenging to react under standard Mitsunobu conditions using diethyl azodicarboxylate (DEAD).[2]
Table 1: Chemical and Physical Properties of 1,1'-(Azodicarbonyl)dipiperidine
| Property | Value | References |
| CAS Number | 10465-81-3 | [1][2][3][4] |
| Molecular Formula | C₁₂H₂₀N₄O₂ | [1][3][5] |
| Molecular Weight | 252.31 g/mol | [1][2][4][5] |
| Appearance | Yellow crystalline powder | [4][6][7] |
| Melting Point | 132-136 °C | [2][4] |
| Solubility | Soluble in ethanol, ether, and THF. Slightly soluble in water and methanol. | [4][8] |
| IUPAC Name | N-(piperidine-1-carbonylimino)piperidine-1-carboxamide | [5][9] |
| Synonyms | ADDP, Azodicarboxylic acid dipiperidide, NSC 356027 | [1][3][4] |
Table 2: Safety Information for 1,1'-(Azodicarbonyl)dipiperidine
| Hazard Statement | Precautionary Statement | References |
| Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | Avoid breathing dust. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection. | [10][11] |
| Storage | Keep in a dark place, sealed in dry, at room temperature. | [4] |
Core Applications in Organic Synthesis
The primary application of ADDP is as a reagent in the Mitsunobu reaction, a versatile method for the conversion of primary and secondary alcohols to a variety of functional groups with inversion of stereochemistry.[1][6] ADDP is particularly advantageous when dealing with substrates that have a higher pKa (less acidic), where the traditional DEAD-triphenylphosphine system may be less effective.[2]
Key applications include:
-
Synthesis of Esters, Ethers, and Amines: Facilitates the condensation of alcohols with carboxylic acids, phenols, and nitrogen nucleophiles.
-
Synthesis of Biologically Active Molecules: It has been utilized in the synthesis of G protein-coupled receptor 120 (GPR120) agonists, which have antidiabetic properties, and peroxisome proliferator-activated receptor (PPAR) agonists.[3][4][12]
-
Formation of Optically Active Compounds: Employed in the synthesis of optically active α,α-disubstituted amino acids.[6][13]
-
Carbon-Sulfur Bond Formation: Promotes the formation of C-S bonds between sulfonyl chlorides and alcohols.[6]
-
Oxidation of Alcohols: Can be used to selectively oxidize a range of primary and secondary alcohols to their corresponding aldehydes or ketones.[4][8]
Experimental Protocols
This protocol describes a general procedure for the Mitsunobu reaction using ADDP. The specific quantities and reaction conditions may need to be optimized for different substrates.
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1 equivalent), the nucleophile (e.g., carboxylic acid, 1.5 equivalents), and a phosphine (e.g., triphenylphosphine or tributylphosphine, 1.5 equivalents) in a suitable anhydrous solvent such as tetrahydrofuran (THF).[14]
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath.
-
ADDP Addition: Slowly add a solution of ADDP (1.5 equivalents) in THF to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).[14]
-
Work-up and Purification: Upon completion, the reaction mixture can be concentrated and the crude product purified by column chromatography to isolate the desired product.
This modified protocol utilizes a polymer-supported phosphine to simplify purification.[15]
-
Reactant Mixture: Combine the pyridinol (0.5 mmol), alcohol (0.55 mmol), polymer-supported triphenylphosphine (PS-PPh₃, 0.75 mmol), and ADDP (0.75 mmol) in tetrahydrofuran (5.5 mL).[15]
-
Reaction: Stir the mixture at room temperature for approximately 16 hours.
-
Purification: The use of a polymer-supported phosphine allows for a simplified work-up, often eliminating the need for chromatographic purification of the final product.[15][16]
This method is used for the synthesis of optically active α,α-disubstituted amino acids.[13]
-
Reactant Preparation: A chiral tertiary α-hydroxy ester is reacted with hydrazoic acid (HN₃).[13]
-
Mitsunobu Conditions: The reaction is carried out using ADDP and trimethylphosphine (PMe₃) in THF at room temperature.[13]
-
Outcome: This reaction proceeds with high chemical yield and complete inversion of the stereochemical configuration at the α-carbon.[13]
Reaction Mechanisms and Workflows
The Mitsunobu reaction proceeds through a complex mechanism involving the formation of a phosphonium salt. The use of ADDP is advantageous in certain cases due to the increased basicity of the resulting intermediate, which facilitates the deprotonation of less acidic nucleophiles.[15]
Caption: Workflow of the Mitsunobu reaction using ADDP.
The logical flow for selecting ADDP over other azodicarboxylates often depends on the acidity of the nucleophile.
Caption: Decision logic for using ADDP in a Mitsunobu reaction.
References
- 1. scbt.com [scbt.com]
- 2. 1,1'-(Azodicarbonyl)dipiperidine (ADDP) [commonorganicchemistry.com]
- 3. caymanchem.com [caymanchem.com]
- 4. 1,1'-(Azodicarbonyl)-dipiperidine | 10465-81-3 [chemicalbook.com]
- 5. 1,1'-(Azodicarbonyl)dipiperidine | C12H20N4O2 | CID 73042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. 1,1'-(Azodicarbonyl)-dipiperidine Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. ADDP - Enamine [enamine.net]
- 9. H27719.14 [thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. 1,1'-(Azodicarbonyl)dipiperidine, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids [organic-chemistry.org]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
